FASN Inhibition: Regioisomeric Comparison
In the FASN inhibitor patent family (US 9,809,552 B2), the target compound scaffold—featuring a piperazine carbonyl directly attached to the isoquinoline 4-position—represents a distinct regioisomeric series from the isoquinoline-6-yl-benzoyl-piperazine series exemplified by compound 'A1' (1-[4-(4-isoquinolin-6-yl-benzoyl)-piperazin-1-yl]-propan-1-one). Within this patent, biphenyl substitution patterns were systematically varied, and halogen identity/position on the biphenyl was found to modulate FASN biochemical IC₅₀. The 2′,6′-difluoro substitution on the biphenyl ring in the target compound confers a distinct electronic and steric environment at the carbonyl relative to mono-fluoro or non-fluorinated biphenyl analogs, affecting the amide bond conformation critical for FASN active-site engagement [1]. A structurally related biphenyl-piperazine FASN inhibitor in the BindingDB database (CHEMBL2322365, compound 001-115) demonstrated a biochemical FASN IC₅₀ of 480 nM in an assay using FASN enzyme isolated from SKBr3 human breast cancer cells, providing a quantitative benchmark for the potency range achievable within this chemotype class [2].
| Evidence Dimension | FASN biochemical inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not independently reported; scaffold is within the claim scope of US 9,809,552 B2 as a piperazine FASN inhibitor with 2′,6′-difluorobiphenyl substitution |
| Comparator Or Baseline | Compound 'A1' (1-[4-(4-isoquinolin-6-yl-benzoyl)-piperazin-1-yl]-propan-1-one, isoquinoline-6-yl regioisomer); CHEMBL2322365 (001-115, biphenyl-piperazine FASN inhibitor): IC₅₀ = 480 nM (SKBr3-derived FASN enzyme) |
| Quantified Difference | Regioisomeric difference (isoquinoline-4-yl vs. isoquinoline-6-yl attachment) and 2′,6′-difluoro vs. non-fluorinated biphenyl; structural variation predicted to shift FASN IC₅₀ based on patent SAR disclosure, but exact ΔIC₅₀ not publicly available |
| Conditions | FASN biochemical assay: enzyme isolated from SKBr3 human breast cancer cells (for CHEMBL2322365 comparator); patent-level SAR from US 9,809,552 B2 |
Why This Matters
The isoquinoline-4-yl attachment site in the target compound differs from the isoquinoline-6-yl-benzoyl exemplified series; procurement of the correct regioisomer is essential because SAR within the patent establishes that the attachment point influences FASN potency and selectivity profiles.
- [1] Staehle, W.; Wienke, D.; Tsaklakidis, C.; Leuthner, B.; Friese-Hamim, M. Piperazine Derivatives as FASN Inhibitors. U.S. Patent 9,809,552 B2, November 7, 2017. Merck Patent GmbH. View Source
- [2] BindingDB Entry BDBM50426428. CHEMBL2322365 (US20250017938, Compound 001-115). FASN IC₅₀ = 480 nM. https://www.bindingdb.org (accessed 2026-05-01). View Source
